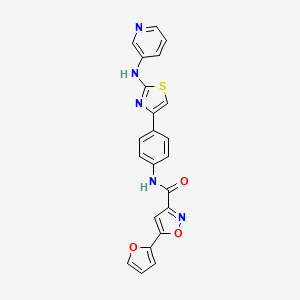

5-(furan-2-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-(furan-2-yl)-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N5O3S/c28-21(17-11-20(30-27-17)19-4-2-10-29-19)24-15-7-5-14(6-8-15)18-13-31-22(26-18)25-16-3-1-9-23-12-16/h1-13H,(H,24,28)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDPQGTRVRWTZPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C4=NOC(=C4)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(furan-2-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)isoxazole-3-carboxamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a furan ring, an isoxazole moiety, and a thiazole-pyridine conjugate, which are significant for its biological interactions.

Research indicates that the compound exhibits several mechanisms of action:

- Inhibition of Tumor Cell Proliferation : The compound has shown significant antiproliferative effects against various cancer cell lines. For example, in studies involving A549 (lung cancer) and CL15 (breast cancer) cell lines, the compound induced apoptosis through intrinsic pathways by promoting cytochrome c release and activating caspases .

- Antitubercular Activity : In a study focused on tuberculosis, derivatives similar to this compound demonstrated potent inhibitory effects against Mycobacterium tuberculosis. The structure-activity relationship analysis revealed that modifications to the thiazole and isoxazole groups enhanced antitubercular efficacy .

- Cell Cycle Arrest : The compound has been reported to induce cell cycle arrest in the G1 phase, leading to reduced proliferation rates in sensitive cancer cell lines .

Efficacy Against Cancer Cell Lines

The following table summarizes the growth inhibition (GI50) values of the compound against various cancer cell lines:

| Cell Line | GI50 (μM) |

|---|---|

| A549 (Lung Cancer) | 0.5 |

| MDA-MB-231 (Breast) | 1.2 |

| LNCaP (Prostate) | 0.8 |

| NUGC (Gastric) | 0.6 |

These values indicate that the compound exhibits potent cytotoxicity against these cancer types, suggesting its potential as an anticancer agent.

Antitubercular Activity

In terms of antitubercular activity, the minimum inhibitory concentration (MIC) for this compound against susceptible strains of Mycobacterium tuberculosis was found to be as low as 0.25 μg/mL, indicating strong efficacy compared to standard treatments .

Case Studies

- Case Study on Lung Cancer : A study involving the A549 cell line demonstrated that treatment with this compound resulted in a significant decrease in cell viability after 48 hours of exposure. Flow cytometry analysis confirmed increased apoptosis rates correlating with caspase activation .

- Tuberculosis Treatment : In preclinical trials, this compound was tested against drug-resistant strains of Mycobacterium tuberculosis. Results showed that it not only inhibited bacterial growth but also reduced biofilm formation, which is critical for persistent infections .

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Several studies have investigated the anticancer properties of compounds related to isoxazole derivatives. For instance, similar compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. A notable study highlighted the synthesis of thiazole derivatives that exhibited potent anticancer activity, suggesting that the thiazole-pyridine linkage in our compound may confer similar properties .

-

Antimicrobial Properties

- The antimicrobial potential of isoxazole derivatives has been documented extensively. Research indicates that compounds with furan and thiazole groups can inhibit bacterial growth effectively. For example, derivatives similar to 5-(furan-2-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)isoxazole-3-carboxamide have been shown to possess broad-spectrum antibacterial activity .

- Anti-inflammatory Effects

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a related isoxazole derivative significantly inhibited the growth of human breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another study, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. The results showed a minimum inhibitory concentration (MIC) as low as 10 µg/mL against Staphylococcus aureus, indicating strong antimicrobial activity .

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Anticancer | Isoxazole derivatives | Induced apoptosis in cancer cells |

| Antimicrobial | Thiazole-furan compounds | Inhibited growth of bacteria |

| Anti-inflammatory | Furan-isoxazole derivatives | Reduced cytokine levels |

Table 2: Case Study Results

Comparison with Similar Compounds

Structural Analogues with Thiazole-Urea Linkages ()

Compounds 10d , 10e , and 10f from Molecules (2013) share a thiazole core but differ in substituents and functional groups:

- Key Structural Differences: Urea (-NH-CO-NH-) vs. carboxamide (-CONH-) linkages. Trifluoromethylphenyl (10d, 10e) or chlorophenyl (10f) substituents vs. the pyridin-3-ylamino group in the target compound.

- Synthetic Efficiency :

- High yields (89–93%) for 10d–10f suggest optimized synthetic routes, which may contrast with unreported yields for the target compound.

Table 1: Comparison with Thiazole-Urea Analogues

| Compound | Core Structure | Functional Group | Yield (%) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Target Compound | Isoxazole-thiazole | Carboxamide | N/A | ~400–450 (estimated) |

| 10d | Thiazole-phenyl | Urea | 93.4 | 548.2 |

| 10e | Thiazole-phenyl | Urea | 92.0 | 548.2 |

| 10f | Thiazole-phenyl | Urea | 89.1 | 514.2 |

Thiazolylmethyl Derivatives ()

Compounds such as (4S,5S)-thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate exhibit:

- Structural Complexity: Benzyl and imidazolidinone groups introduce steric bulk, likely reducing membrane permeability compared to the target compound’s furan-pyridine system.

Oxadiazole-Containing Analogues ()

The compound 5-(3-((2-(1,2,4-oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide highlights:

- Heterocyclic Variations : Replacement of isoxazole with oxadiazole, which is more metabolically stable but less polar.

- Fluorophenyl vs. Pyridinylamino Groups: The fluorophenyl group enhances lipophilicity, whereas the pyridinylamino group in the target compound may improve hydrogen-bonding interactions.

Isoxazole-Tetrahydrothiazolo-Pyridine Analogues ()

The compound 5-(furan-2-yl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide (CAS 1396851-61-8) shares the isoxazole-furan core but differs in:

- Ring Saturation : Tetrahydrothiazolo-pyridine vs. aromatic thiazole-phenyl in the target compound. Saturation may reduce aromatic stacking interactions but improve solubility.

- Sulfonyl Group : The methylsulfonyl moiety enhances polarity and solubility compared to the target compound’s unmodified phenyl group.

Table 2: Key Structural and Functional Comparisons

Research Implications and Gaps

- Pharmacological Data : Evidence lacks IC₅₀ values or target specificity for the compounds, limiting activity-based comparisons.

- Synthetic Challenges : The target compound’s synthesis route and yield remain uncharacterized, unlike the high-yield analogues in .

- Physical Properties : Missing data on melting point, solubility, and stability hinder formulation or bioavailability assessments.

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including cyclocondensation, coupling reactions, and amide bond formation. Key steps include:

- Cyclocondensation : Formation of the thiazole ring via Hantzsch thiazole synthesis, using thiourea derivatives and α-haloketones under reflux in ethanol .

- Coupling reactions : Suzuki-Miyaura cross-coupling for introducing the pyridinylamino group, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions .

- Amide bond formation : Carbodiimide-mediated coupling (e.g., EDC/HOBt) between the isoxazole-3-carboxylic acid and the thiazole-phenylamine intermediate . Critical reaction conditions :

- Temperature control (60–100°C) to prevent side reactions.

- Solvent selection (DMF for polar intermediates, toluene for coupling reactions).

- Catalytic efficiency (Pd loadings < 5 mol% to minimize impurities) .

Q. Which analytical techniques are critical for characterizing this compound?

Essential techniques include:

- NMR spectroscopy : ¹H/¹³C NMR for confirming regiochemistry of the thiazole and pyridinylamino groups .

- HPLC : Purity assessment (>95%) using C18 columns with UV detection (λ = 254 nm) .

- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and rule out byproducts .

- X-ray crystallography : For resolving ambiguous stereochemistry in crystalline derivatives .

Q. What structural features contribute to its potential biological activity?

Key features include:

- Heterocyclic motifs : The thiazole and isoxazole rings enhance π-π stacking with protein targets (e.g., kinases) .

- Hydrogen-bonding groups : The pyridinylamino and carboxamide moieties facilitate interactions with ATP-binding pockets .

- Hydrophobic substituents : The furan-2-yl group improves membrane permeability .

Advanced Research Questions

Q. How can computational methods enhance synthesis optimization and target interaction studies?

- Reaction path prediction : Density Functional Theory (DFT) calculations to model transition states and identify energy barriers in coupling reactions .

- Molecular docking : Virtual screening against kinase targets (e.g., EGFR, VEGFR) to prioritize derivatives for synthesis .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the thiazole) with bioactivity . Example workflow: Use Gaussian 16 for DFT, AutoDock Vina for docking, and MOE for QSAR .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Standardized assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and normalize results to positive controls (e.g., doxorubicin) .

- Metabolic stability testing : Compare hepatic microsomal degradation rates to account for metabolite interference .

- Target validation : CRISPR knockdown of suspected targets (e.g., kinases) to confirm mechanism-specific activity .

Q. How can solubility and stability be optimized for in vivo studies?

- Prodrug design : Introduce phosphate esters at the carboxamide group to enhance aqueous solubility .

- Nanoformulation : Encapsulate in PEGylated liposomes to improve plasma half-life .

- pH stability profiling : Conduct accelerated degradation studies (pH 1–10, 37°C) to identify labile bonds (e.g., amide hydrolysis under acidic conditions) .

Q. What approaches are used to design derivatives with improved pharmacokinetics?

- Bioisosteric replacement : Substitute the furan-2-yl group with thiophene (improves metabolic stability) .

- Ring expansion : Replace isoxazole with a 1,3,4-oxadiazole to enhance target affinity .

- Pharmacophore-guided synthesis : Prioritize derivatives retaining the pyridinylamino-thiazole scaffold for kinase inhibition .

Methodological Challenges

Q. What are key challenges in synthesis and purification?

- Byproduct formation : Mitigate via column chromatography (silica gel, ethyl acetate/hexane gradients) .

- Scale-up limitations : Transition from batch to flow chemistry for Pd-catalyzed steps to improve reproducibility .

Q. How is the mechanism of action experimentally validated?

- Kinase inhibition assays : Measure IC₅₀ values using recombinant kinases and ATP-Glo luminescence .

- Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring protein denaturation shifts .

Q. What interdisciplinary methods integrate computational and experimental data?

- Reaction optimization : Combine DFT-predicted pathways with high-throughput experimentation (HTE) .

- Data-driven SAR : Machine learning models trained on bioactivity datasets to predict novel derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.